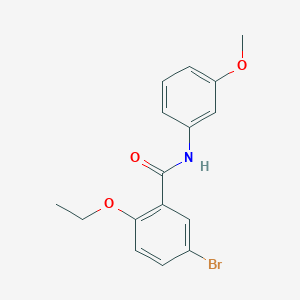![molecular formula C18H28ClNO3 B4402802 1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
Übersicht
Beschreibung
1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride is a chemical compound that belongs to the family of aryl ketones. It is commonly known as MDPV or Methylenedioxypyrovalerone. MDPV is a synthetic stimulant, which has been classified as a Schedule I drug in the United States. The compound has gained popularity in recent years due to its ability to produce euphoric effects similar to those of cocaine and amphetamines.
Wirkmechanismus
MDPV acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a stimulation of the central nervous system. The compound also has an affinity for the sigma-1 receptor, which is involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
The use of MDPV has been associated with a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also causes vasoconstriction, which can lead to cardiovascular complications. In addition, MDPV has been found to cause anxiety, paranoia, and hallucinations in some users.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a research tool. It is a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, making it useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MDPV in lab experiments is limited by its potential for abuse and addiction. The compound is also associated with a number of adverse effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research that could be explored with regard to MDPV. These include the development of new analogs with improved pharmacological properties, the identification of new targets for the compound, and the investigation of the long-term effects of MDPV use on brain function and behavior. In addition, further research is needed to better understand the mechanisms underlying the addictive potential of MDPV and to develop effective treatments for addiction to this compound.
Wissenschaftliche Forschungsanwendungen
MDPV has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to be effective in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The compound has also been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction. In addition, MDPV has been used as a research tool to study the neurochemical mechanisms involved in drug addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-15-4-3-9-19(14-15)10-11-21-12-13-22-18-7-5-17(6-8-18)16(2)20;/h5-8,15H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOGEXBOVCTWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[2-(3-nitrophenoxy)ethoxy]quinoline](/img/structure/B4402723.png)
![1-{3-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4402729.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4402736.png)
![1-{3-[3-(3,5-dimethylpiperidin-1-yl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402744.png)
![2,6-dimethyl-4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4402748.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4402758.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4402777.png)
![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4402799.png)
![N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4402801.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)